molecular formula C9H6ClNS B427817 7-Chloroquinoline-4-thiol CAS No. 90225-19-7

7-Chloroquinoline-4-thiol

Cat. No.: B427817
CAS No.: 90225-19-7
M. Wt: 195.67g/mol
InChI Key: LROUTHKFTJVYHL-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-thiol is an organic compound with the molecular formula C9H6ClNS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a thiol group at the 4th position makes this compound unique.

Mechanism of Action

Target of Action

7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The key biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .

Pharmacokinetics

They are easily synthesized and affordable, making them suitable for use in developing regions .

Result of Action

The molecular and cellular effects of this compound’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, such as 7-chloro-4-aminoquinoline, have been efficiently synthesized by nucleophilic aromatic substitution reaction . These derivatives have shown interactions with various biomolecules, indicating potential biochemical roles .

Cellular Effects

Related compounds, such as 7-chloroquinoline derivatives, have shown activity as antimicrobial, antimalarial, and anticancer agents . These effects suggest that 7-Chloroquinoline-4-thiol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Related 4-aminoquinolines like chloroquine have been studied extensively. They are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown that the effects can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Related 4-aminoquinolines like chloroquine are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds have shown specific subcellular localizations, which can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-4-thiol typically involves the chlorination of quinoline followed by thiolation. One common method is the reaction of 7-chloroquinoline with thiourea under acidic conditions to yield this compound . Another approach involves the use of ultrasound irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloroquinoline-4-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROUTHKFTJVYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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